tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate
Description
Properties
CAS No. |
401510-60-9 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
tert-butyl 6-(cyanoamino)indazole-1-carboxylate |
InChI |
InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-11-6-10(15-8-14)5-4-9(11)7-16-17/h4-7,15H,1-3H3 |
InChI Key |
IZJIWRSTFIAAPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)NC#N)C=N1 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 6-Aminoindazole
The synthesis begins with the protection of the indazole nitrogen at the 1-position using tert-butyl dicarbonate (Boc₂O). This step is critical for preventing unwanted side reactions during subsequent functionalization.
Procedure :
-
Substrate : 6-Amino-1H-indazole (1.0 equiv).
-
Reagents : Boc₂O (1.2 equiv), 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO, 0.1 equiv).
-
Solvent : Anhydrous dichloromethane (DCM).
-
Conditions : Stirring at 0–5°C under nitrogen for 4–6 hours.
-
Yield : 85–92% after column chromatography (hexane/ethyl acetate, 3:1).
Mechanistic Insight :
DMAPO acts as a nucleophilic catalyst, facilitating the formation of the Boc-protected intermediate by deprotonating the indazole nitrogen. The reaction proceeds via a mixed carbonate intermediate, ensuring high regioselectivity for the 1-position.
Nitro Reduction to Amine
For substrates starting with 6-nitroindazole, catalytic hydrogenation is employed to reduce the nitro group to an amine.
Procedure :
-
Substrate : tert-Butyl 6-nitro-1H-indazole-1-carboxylate (1.0 equiv).
-
Catalyst : Palladium on carbon (Pd/C, 10 wt%, 0.1 equiv).
-
Solvent : Methanol.
-
Conditions : Hydrogen gas (1 atm), room temperature, 12 hours.
Key Considerations :
Introduction of the Cyanoamino Group
The conversion of the 6-amino group to cyanoamino (-NH-CN) is achieved via electrophilic cyanation. Cyanogen bromide (BrCN) is the preferred reagent due to its high reactivity and compatibility with Boc-protected intermediates.
Procedure :
-
Substrate : tert-Butyl 6-amino-1H-indazole-1-carboxylate (1.0 equiv).
-
Reagents : Cyanogen bromide (BrCN, 1.5 equiv), triethylamine (TEA, 2.0 equiv).
-
Solvent : Tetrahydrofuran (THF).
-
Conditions : Stirring at 0°C for 2 hours, followed by warming to 25°C for 12 hours.
-
Yield : 70–78% after silica gel chromatography (DCM/methanol, 95:5).
Mechanistic Pathway :
-
Deprotonation : TEA abstracts a proton from the amine, generating a nucleophilic amide ion.
-
Electrophilic Attack : BrCN reacts with the amide ion, displacing bromide to form the cyanoamino product.
Optimization Notes :
-
Temperature Control : Excess heat promotes side reactions (e.g., over-cyanation or Boc group cleavage).
-
Stoichiometry : A 1.5:1 BrCN-to-amine ratio minimizes dimerization.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance efficiency, continuous flow reactors are employed for Boc protection and cyanation steps.
Setup :
-
Reactor Type : Tubular microreactor (stainless steel, 10 mL volume).
-
Residence Time : 5 minutes for Boc protection; 15 minutes for cyanation.
Advantages :
-
Safety : Reduced handling of toxic intermediates (e.g., BrCN).
Analytical Validation
Spectroscopic Characterization
Comparative Analysis of Methodologies
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Cyanation Yield | 70–78% | 82–85% |
| Reaction Time | 14 hours | 20 minutes |
| BrCN Utilization | 1.5 equiv | 1.2 equiv |
| Purity | >98% | >99% |
Key Insight : Flow synthesis reduces reagent waste and improves reaction control, making it preferable for large-scale production.
Challenges and Solutions
Boc Group Stability
Cyanoamino Hydrolysis
-
Issue : Moisture-induced hydrolysis of -NH-CN to -NH₂.
-
Solution : Rigorous drying of solvents and reagents (<50 ppm H₂O).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Substitution reactions may require reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the indazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Position and Reactivity: The 6-cyanoamino group distinguishes the target compound from analogs like 6-Br (halogen) or 6-OH (hydroxyl). 5-Amino and 6-hydroxy derivatives exhibit higher similarity indices (0.98 and 0.91, respectively), suggesting overlapping synthetic utility, such as peptide coupling or sulfonate ester formation .
Synthetic Accessibility: Brominated derivatives (e.g., 6-Br) are synthesized via electrophilic substitution or palladium-catalyzed reactions, as seen in tert-Butyl 6-bromo-1H-indazole-1-carboxylate’s preparation . The cyanoamino group may be introduced via nucleophilic substitution of a bromo precursor (e.g., using cyanamide) or through Curtius-type reactions .
Applications in Drug Discovery :
- Boronic ester analogs (e.g., CAS 864771-44-8) are pivotal in Suzuki-Miyaura couplings for biaryl synthesis, a common strategy in kinase inhibitor development .
- Bromomethyl derivatives (e.g., CAS 1126424-54-1) serve as alkylating agents or intermediates for cytotoxic payloads in antibody-drug conjugates (ADCs) .
Biological Activity
Tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole derivatives family. Characterized by its unique structure, which includes a tert-butyl ester group, a cyanoamino group, and an indazole ring, this compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H15N3O2
- Molecular Weight : 258.28 g/mol
The presence of both cyano and amino functionalities contributes to its reactivity and potential biological applications.
This compound exhibits significant interaction with various enzymes and proteins, influencing critical cellular processes. Key biochemical properties include:
- Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes, such as CYP1A2, which are crucial for drug metabolism.
- Cell Signaling Modulation : It influences cell signaling pathways, particularly the MAPK/ERK pathway, leading to alterations in cell proliferation and differentiation.
The biological activity of this compound is primarily mediated through:
- Enzyme Interaction : It acts as an inhibitor or modulator of various enzymes, impacting metabolic pathways.
- Cellular Localization : The compound's specific localization within cells can affect its biological efficacy and mechanism of action.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : Indazole derivatives have been recognized for their potential as antimicrobial agents against various pathogens .
- Anti-inflammatory Effects : Studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory disorders .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .
- Animal Models : In vivo experiments indicated that varying doses of the compound could modulate enzyme activity without causing significant toxicity, highlighting its therapeutic window.
Comparative Analysis
A comparison with similar compounds provides insights into the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 6-nitro-1H-indazole-1-carboxylate | Nitro group present | Antitumor activity |
| Tert-butyl 6-hydroxy-1H-indazole-1-carboxylate | Hydroxy group present | Anti-inflammatory effects |
| Tert-butyl 6-amino-1H-indazole-1-carboxylate | Amino group present | Enzyme inhibition |
The unique presence of the cyanoamino group in this compound enhances its reactivity and biological profile compared to other derivatives.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 6-(cyanoamino)-1H-indazole-1-carboxylate?
The compound is synthesized via a two-step process:
- Step 1 : Reacting 6-amino-1H-indazole with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–5°C to form tert-butyl 6-amino-1H-indazole-1-carboxylate .
- Step 2 : Introducing the cyanoamino group via a nucleophilic substitution reaction, typically using cyanogen bromide (BrCN) or a nitrating agent followed by cyanation. Reaction conditions (e.g., solvent polarity, temperature) are critical to avoid competing side reactions like over-cyanation . Key Methodological Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.3 ppm for CH₃, ~80–85 ppm for quaternary C) and indazole ring protons (aromatic δ 7–8 ppm). The cyanoamino group (N–CN) shows a characteristic singlet at δ ~4.5 ppm in ¹H NMR and a C≡N signal at ~110–120 ppm in ¹³C NMR .
- IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths/angles) be resolved during structural analysis?
Contradictions often arise from disordered solvent molecules or dynamic lattice effects. To address this:
- Refine structures using SHELXL with restraints for anisotropic displacement parameters .
- Validate hydrogen-bonding networks via ORTEP-3 to visualize intermolecular interactions and ensure geometric accuracy (e.g., N–H⋯O=C distances ~2.8–3.2 Å) .
- Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers caused by crystal packing .
Q. What strategies optimize yield in multi-step syntheses involving tert-butyl protection/deprotection?
- Protection : Use Boc₂O (di-tert-butyl dicarbonate) instead of tert-butyl chloroformate to minimize hydrolysis. Anhydrous DCM or THF at -20°C improves selectivity .
- Deprotection : Acidic conditions (TFA/DCM, 1:1 v/v) selectively remove the tert-butyl group without cleaving the cyanoamino moiety. Monitor by LC-MS to avoid over-acidification . Case Study : In a recent protocol, tert-butyl deprotection under microwave-assisted conditions (TFA, 50°C, 10 min) achieved >95% yield while preserving the indazole core .
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?
The tert-butyl group:
- Steric Effects : Hinders nucleophilic attack at the indazole N1 position, directing reactions to the C6 cyanoamino site.
- Electronic Effects : Electron-donating tert-butyloxycarbonyl (Boc) stabilizes the indazole ring, enhancing its electrophilicity in Suzuki-Miyaura couplings (e.g., with arylboronic acids) . Experimental Design : Use Pd(PPh₃)₄ as a catalyst in degassed THF/H₂O (3:1) at 80°C. Prioritize substrates with para-substituted electron-withdrawing groups to improve coupling efficiency .
Data Contradiction Analysis
Q. Why do biological activity assays show variability for this compound across studies?
Discrepancies may stem from:
- Purity : Trace impurities (e.g., unreacted 6-aminoindazole) can skew IC₅₀ values. Validate purity via HPLC (≥98%) and NMR .
- Solubility : DMSO stock solutions >10 mM may precipitate in aqueous buffers, causing false negatives. Use fresh DMSO and confirm solubility via dynamic light scattering (DLS) .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter activity profiles. Standardize protocols using CLSI guidelines .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
